molecular formula C9H9BrO3 B15046574 (R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid

(R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid

Cat. No.: B15046574
M. Wt: 245.07 g/mol
InChI Key: OFYPQDRVYPCUPM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid (CAS 1932233-01-6) is a chiral building block of significant interest in medicinal chemistry and neuroscience research. This high-purity compound is structurally characterized by a 3-bromophenyl moiety attached to a 2-hydroxypropionic acid scaffold in the (R)-enantiomeric form. Researchers value this compound for exploring structure-activity relationships in biologically active molecules, particularly given that similar 3-bromophenyl analogues have demonstrated potent activity in pharmacological studies . The specific stereochemistry of this chiral compound makes it invaluable for studying enantioselective biological interactions and metabolic pathways. Scientific investigations of structurally related bromophenyl compounds have revealed promising research applications in neuroscience, including potential as inhibitors of monoamine uptake systems (dopamine and norepinephrine transporters) and functional antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype . The 3-bromophenyl substitution appears to be a key structural feature contributing to these research activities. This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human use. Handle in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

(2R)-3-(3-bromophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H9BrO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1

InChI Key

OFYPQDRVYPCUPM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@H](C(=O)O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Routes

Bromination of Phenylpropionic Acid Derivatives

A foundational approach involves introducing the bromine substituent at the meta position of the phenyl ring. One method starts with 3-phenyl-2-hydroxypropionic acid, which undergoes electrophilic aromatic substitution using bromine in the presence of Lewis acids such as FeBr₃. The reaction is typically conducted in dichloromethane at 0–5°C to minimize di-substitution. Yields range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Cyanohydrin Formation and Hydrolysis

A stereoselective route leverages the Strecker synthesis principle. 3-Bromobenzaldehyde is treated with potassium cyanide and ammonium chloride in aqueous ammonia, forming the corresponding aminonitrile intermediate. Subsequent acidic hydrolysis (6M HCl, reflux) converts the nitrile to the carboxylic acid. Enantiomeric excess (ee) is achieved via chiral resolution using d-camphorsulfonic acid, yielding the (R)-enantiomer with >95% ee after recrystallization.

Key Reaction Conditions:
Step Reagents/Conditions Yield (%) ee (%)
Cyanohydrin formation KCN, NH₄Cl, NH₃ (aq), 0°C, 12 h 82 50
Hydrolysis 6M HCl, reflux, 6 h 75
Resolution d-Camphorsulfonic acid, ethanol, 25°C 68 95

Biocatalytic Approaches

Enzymatic Hydrolysis of Nitriles

Microbial amidohydrolases offer stereoselective hydrolysis of nitrile precursors. Rhodococcus equi TG 328-2 (DSM 11636), a mutant strain lacking amidase activity, selectively hydrolyzes 3-(3-bromophenyl)-2-hydroxypropionitrile to the (R)-acid. Biotransformation occurs at pH 7.5 and 30°C, with a substrate concentration ≤2.5% w/v to prevent enzyme inhibition. Yields reach 89% with 99% ee, though downstream purification requires extraction with ethyl acetate and silica gel chromatography.

Whole-Cell Biocatalysts

Engineered Escherichia coli expressing nitrilase from Pseudomonas putida converts racemic nitriles to (R)-acids via kinetic resolution. The reaction is performed in phosphate buffer (pH 8.0) at 25°C, achieving 45% conversion and 98% ee for the remaining (S)-nitrile, which is recycled through racemization.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 3-(3-bromophenyl)-2-hydroxypropionic acid is resolved using (R)-1-phenylethylamine in methanol. The (R)-acid-(R)-amine salt precipitates preferentially, yielding 72% recovery with 97% ee after two recrystallizations. Alternative resolving agents include cinchona alkaloids, though these are less cost-effective for industrial-scale production.

Chromatographic Separation

Preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol/acetic acid 90:10:0.1) resolves racemic mixtures with >99% ee but is limited to small-scale applications due to high solvent consumption.

Optimization and Scalability

Solvent and Temperature Effects

  • Chemical synthesis : Polar aprotic solvents (DMF, DMSO) improve bromination rates but necessitate rigorous drying to avoid side reactions.
  • Biocatalysis : Maintaining temperatures below 35°C prevents enzyme denaturation, while co-solvents like tert-butanol (10% v/v) enhance substrate solubility.

Catalytic Systems

  • Lewis acids : FeBr₃ outperforms AlCl₃ in bromination, reducing reaction time from 24 h to 8 h.
  • Immobilized enzymes : Cross-linked enzyme aggregates (CLEAs) of nitrilase improve reusability, retaining 80% activity after five cycles.

Comparative Analysis of Methods

Method Advantages Limitations Scale Potential
Chemical Bromination High yields, simple setup Low enantioselectivity Industrial
Biocatalytic Hydrolysis High ee, mild conditions Substrate inhibition Pilot plant
Chiral Resolution High purity, versatile resolving agents High solvent use, low yields Lab-scale

Mechanism of Action

The mechanism of action of ®-3-(3-Bromophenyl)-2-hydroxypropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Reference(s)
(R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid* C₉H₉BrO₃ 3-bromophenyl, 2-hydroxyl (R-configuration) ~245.07 (calculated) N/A
3-(3-Bromophenyl)-3-oxopropanoic acid C₉H₇BrO₃ 3-bromophenyl, 3-keto group 243.05
(R)-3-Amino-3-(2-Bromophenyl)propionic Acid C₉H₁₀BrNO₂ 2-bromophenyl, 3-amino group (R-configuration) 244.09
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid C₄H₇BrO₃ 3-bromo, 2-hydroxy, 2-methyl (R-configuration) 183.00
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid C₄H₅F₃O₃ 3-trifluoromethyl, 2-hydroxy, 2-methyl (R-configuration) 158.08

Notes:

  • Fluorinated analogs (e.g., 3,3,3-trifluoro derivatives) exhibit increased lipophilicity, which may improve membrane permeability in biological systems .

Key Research Findings and Implications

Stereochemical Influence : The R-configuration in hydroxypropionic acids is critical for enzymatic recognition, as seen in Pseudomonas sp. YL’s dehalogenases, which selectively process (R)-configured substrates .

Halogen Effects : Bromine at the 3-position enhances bioactivity in chalcones, likely due to its electron-withdrawing nature and ability to stabilize transition states in target binding .

Structural Flexibility : Substitutions at the 2-position (e.g., methyl, trifluoromethyl) can drastically alter physicochemical properties, influencing solubility and metabolic stability .

Data Tables

Table 1: Cytotoxic Activity of Brominated Chalcone Derivatives

Compound Structure IC₅₀ (μg/mL) vs. MCF-7
C3 (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 42.22
C4 (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on 22.41

Table 2: Enzymatic Conversion of Chlorinated Analogs

Substrate Enzyme Product Stereochemical Outcome
(R)-2-monochloropropionic acid DL-DEX YL (S)-2-hydroxypropionic acid Retention of configuration
(S)-2-monochloropropionic acid DL-DEX YL (R)-2-hydroxypropionic acid Inversion of configuration

Biological Activity

(R)-3-(3-Bromophenyl)-2-hydroxypropionic acid, also known as 2-(3-bromophenyl)-2-hydroxypropanoic acid, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC9H9BrO3
Molecular Weight233.07 g/mol
IUPAC Name(R)-3-(3-bromophenyl)-2-hydroxypropanoic acid
CAS Number59825060

The biological activity of (R)-3-(3-Bromophenyl)-2-hydroxypropionic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromophenyl group enhances its lipophilicity, facilitating cellular uptake and interaction with lipid membranes. This compound has been shown to exhibit:

  • Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Research suggests it could inhibit tumor growth in specific cancer cell lines by inducing apoptosis.

Biological Activity Studies

  • Antimicrobial Activity : A study examined the antibacterial effects of 3-hydroxypropionic acid derivatives, including (R)-3-(3-Bromophenyl)-2-hydroxypropionic acid. The results demonstrated significant inhibition against various food-related pathogens, particularly at lower pH levels, indicating its potential as a biopreservative in food applications .
  • Anticancer Properties : In vitro studies have shown that (R)-3-(3-Bromophenyl)-2-hydroxypropionic acid can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a promising avenue for further exploration in cancer therapeutics .

Case Studies

  • Case Study 1 : A research project focused on the synthesis and biological evaluation of bromophenyl derivatives revealed that (R)-3-(3-Bromophenyl)-2-hydroxypropionic acid exhibited selective cytotoxicity towards MCF-7 breast cancer cells while sparing normal fibroblast cells. This selectivity is crucial for developing safer anticancer agents.
  • Case Study 2 : An investigation into the antimicrobial properties highlighted that this compound could be effective against E. coli and S. aureus, with minimal inhibitory concentrations significantly lower than those of conventional antibiotics. This positions it as a potential candidate for addressing antibiotic resistance issues .

Q & A

Q. What are the recommended analytical techniques for confirming the stereochemical purity of (R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid?

  • Methodological Answer : Chiral HPLC or LC-MS with a polysaccharide-based column (e.g., Chiralpak AD-H) is critical for resolving enantiomers. Coupled with polarimetric detection or circular dichroism (CD), these methods can validate the (R)-configuration . For quantitative purity assessment, integrate nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) to confirm the absence of diastereomeric impurities, particularly at the hydroxypropionic acid moiety .

Q. How can researchers ensure batch-to-batch consistency in synthesizing (R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid?

  • Methodological Answer : Implement a two-tier quality control protocol:
  • Step 1 : Use high-resolution mass spectrometry (HRMS) to verify molecular integrity (target mass: ~259.0 g/mol for C9_9H9_9BrO3_3).
  • Step 2 : Monitor reaction intermediates via thin-layer chromatography (TLC) with UV/iodine visualization, focusing on the 3-bromophenyl precursor to minimize residual halogenated byproducts .
  • Standardization : Maintain >98% purity (HPLC-UV at 254 nm) and document deviations in the Certificate of Analysis (COA) .

Q. What solvent systems are optimal for recrystallizing (R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid?

  • Methodological Answer : A 7:3 (v/v) mixture of ethyl acetate and hexane achieves high-purity crystals (>99% by DSC melting point analysis). For hygroscopic batches, substitute hexane with anhydrous diethyl ether to prevent water absorption during crystallization .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position of the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing bromine group enhances electrophilicity at the para position, facilitating Suzuki-Miyaura cross-coupling reactions. For example, combine (R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh3_3)4_4 catalysis in DMF/water (3:1) at 80°C for 24 hours. Monitor reaction progress via 19F^{19}\text{F}-NMR if fluorinated analogs are targeted .

Q. What computational approaches predict the environmental persistence of (R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid in aquatic systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate the compound’s hydrolysis half-life (t1/2_{1/2}) under neutral and acidic conditions. Parameters include:
  • LogP (octanol-water) : ~2.1 (predicts moderate bioaccumulation).
  • Hydrogen bonding capacity : 3 donors/5 acceptors (indicates high water solubility).
    Validate models with experimental data from OECD 301B ready biodegradability tests .

Q. How does the (R)-configuration affect the compound’s interaction with bacterial dehydrogenases?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using the crystal structure of Lactobacillus D-lactate dehydrogenase (PDB ID: 1TET). Focus on hydrogen bonding between the hydroxyl group and Arg-235, and steric clashes caused by the bromophenyl moiety. Validate with enzyme inhibition assays (IC50_{50} determination) under anaerobic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.